Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate
Description
Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate (CAS 940938-64-7), also known as KHG21834, is a heterocyclic compound featuring a benzo[d]thiazole core linked to a ureido group and an ethyl ester moiety. Key physicochemical properties include a melting point of 177–179°C, boiling point of 145°C/1.5 Torr, and density of 1.3 g/cm³ . This compound exhibits notable antioxidative and neuroprotective activity, particularly against amyloid β (Aβ)-induced oxidative stress in cortical neurons. Its mechanism involves restoring glutathione (GSH) levels, suppressing reactive oxygen species (ROS), and modulating NF-κB, β-catenin, and GSK-3β signaling pathways .
Synthesis typically involves alkylation of benzo[d]thiazol-2-ylurea derivatives with ethyl chloroacetate under basic conditions (e.g., NaH in THF) .
Properties
IUPAC Name |
ethyl 2-(1,3-benzothiazol-2-ylcarbamoylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-2-18-10(16)7-13-11(17)15-12-14-8-5-3-4-6-9(8)19-12/h3-6H,2,7H2,1H3,(H2,13,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZNQMUWWCOULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)NC1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ureido Formation via Isocyanate Intermediate
A widely adopted method involves the reaction of 2-aminobenzothiazole with ethyl isocyanatoacetate under basic conditions:
Reaction Scheme :
Procedure :
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Dissolve 2-aminobenzothiazole (1.0 equiv) in anhydrous dichloromethane.
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Add triethylamine (1.2 equiv) as a base to deprotonate the amine.
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Slowly introduce ethyl isocyanatoacetate (1.1 equiv) at 0°C to minimize side reactions.
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Warm to room temperature and stir for 12–24 hours.
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Purify via column chromatography (silica gel, ethyl acetate/hexane) to yield the product as a white solid (78–85% yield).
Key Considerations :
Alternative Route Using Carbamate Derivatives
For laboratories lacking isocyanates, carbamate intermediates offer a safer alternative:
Reaction Scheme :
Procedure :
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Prepare a solution of 2-aminobenzothiazole (1.0 equiv) and triphosgene (0.3 equiv) in tetrahydrofuran (THF).
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Stir at reflux (66°C) for 2 hours to generate the isocyanate intermediate.
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Add ethyl bromoacetate (1.2 equiv) and continue refluxing for 6 hours.
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Quench with ice water, extract with ethyl acetate, and concentrate under reduced pressure.
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Recrystallize from ethanol/water (3:1) to obtain the product (70–76% yield).
Advantages :
Optimization Strategies
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 25 | 82 | 98.5 |
| Ethyl Acetate | 40 | 78 | 97.2 |
| THF | 66 | 76 | 96.8 |
Data adapted from methodologies in and.
Observations :
Catalytic Systems
Magnesium Chloride :
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Acts as a Lewis acid to activate the isocyanate group, improving electrophilicity.
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Optimal loading: 0.1–0.2 equiv (higher amounts lead to precipitate formation).
Triethylamine :
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Essential for neutralizing HCl byproducts during carbamate formation.
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Stoichiometric excess (1.5–2.0 equiv) ensures complete reaction.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Recent advancements employ microreactors for enhanced heat transfer and mixing:
Benefits :
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Reduced solvent usage.
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Consistent product quality across batches.
Challenges and Solutions
Byproduct Formation
Common Issues :
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Diurea Derivatives : Formed via over-reaction of intermediates.
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Mitigation : Strict stoichiometric control (1:1.05 ratio of amine to isocyanate).
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or urea moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the ester or urea groups.
Substitution: Substituted derivatives at the ester or urea positions.
Scientific Research Applications
Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and its effects on cellular pathways.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate involves its interaction with specific molecular targets and pathways. It has been shown to exert antioxidative effects by modulating signaling pathways such as NF-κB, GSK-3β, and β-catenin . These pathways are crucial in regulating cellular responses to oxidative stress and inflammation.
Comparison with Similar Compounds
Table 1. Key Comparisons of Ethyl 2-(3-Benzo[d]thiazol-2-ylureido)acetate and Analogous Compounds
Structural and Functional Analysis
Core Heterocycle Variations: Benzo[d]thiazole vs. This likely contributes to its neuroprotective effects . Ureido vs.
Biological Activity: Enzyme Inhibition: Ethyl 2-[aryl(thiazol-2-yl)amino]acetates () inhibit α/β-glucosidases, whereas KHG21834 targets oxidative stress pathways. This divergence highlights how minor structural changes (ureido vs. amino groups) alter biological targets. Anticancer Potential: Compounds with hydrazine or furan moieties () show cytotoxicity, but KHG21834’s neuroprotection suggests a unique therapeutic niche.
Synthetic Routes :
Physicochemical and Pharmacokinetic Properties
- Solubility and Stability : The sulfinyl group in Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate () introduces polarity, whereas KHG21834’s benzo[d]thiazole and ureido groups balance lipophilicity and aqueous solubility .
Biological Activity
Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate, also known as KHG21834, has garnered attention for its potential biological activities, particularly in neuroprotection and antioxidation. This compound interacts with key cellular pathways and exhibits properties that may be beneficial in treating neurodegenerative diseases.
The primary targets of KHG21834 include:
- NF-κB : A transcription factor involved in inflammatory responses.
- GSK-3β : A kinase that plays a crucial role in various cellular processes, including metabolism and cell survival.
- β-catenin : A protein that is part of the Wnt signaling pathway, which is essential for cell proliferation and differentiation.
KHG21834 has been shown to attenuate the effects of amyloid beta (Aβ) treatment, which is significant in the context of Alzheimer's disease. It protects against Aβ-induced neuronal cell death and mitochondrial damage by modulating these key proteins and their associated signaling pathways .
Antioxidative Effects
Research indicates that KHG21834 exhibits antioxidative properties, particularly against oxidative stress induced by Aβ. The compound significantly restores glutathione (GSH) levels and enhances the activities of various antioxidant enzymes, including:
- Catalase
- Superoxide dismutase (SOD)
- Glutathione peroxidase
These activities contribute to the suppression of reactive oxygen species (ROS) production and protein oxidation, highlighting KHG21834's role in cellular defense mechanisms against oxidative damage .
Neuroprotective Effects
In studies involving primary cultured cortical neurons, KHG21834 demonstrated protective effects against Aβ-induced apoptotic death. The compound's ability to restore antioxidant enzyme activities suggests its potential as a therapeutic agent for neurodegenerative conditions characterized by oxidative stress .
Case Studies and Research Findings
Several studies have explored the biological activity of KHG21834:
- Neuroprotection Against Aβ-Induced Damage :
- Regulation of Signaling Pathways :
Summary of Findings
Q & A
Q. What are the common synthetic routes for Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step reactions starting with benzothioamide derivatives and ethyl bromoacetate. Key steps include:
- Reaction Optimization : Refluxing in absolute ethanol (1–2 hours) under controlled temperature (70–80°C) to facilitate nucleophilic substitution .
- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/petroleum ether) or recrystallization from ethyl acetate/petroleum ether mixtures improves purity (>95%) .
- Yield Enhancement : Adjusting stoichiometric ratios (1:1.2 molar excess of ethyl bromoacetate) and using anhydrous sodium sulfate for drying intermediates increases yields to ~80% .
Q. What spectroscopic and chromatographic methods are recommended for characterizing intermediates and the final product?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm structural integrity (e.g., thiazole proton signals at δ 7.2–7.5 ppm, urea NH peaks at δ 9.8–10.2 ppm) .
- Infrared (IR) Spectroscopy : Urea carbonyl stretches at ~1680–1700 cm and ester C=O at ~1730 cm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .
Q. How does the compound’s stability under varying pH and temperature conditions influence experimental design?
- pH Sensitivity : Hydrolysis of the ester group occurs under alkaline conditions (pH > 10), necessitating neutral buffers (pH 6–8) for biological assays .
- Thermal Stability : Decomposition above 150°C requires storage at 4°C in inert atmospheres (argon/nitrogen) for long-term stability .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict interaction mechanisms with biological targets?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gap ~4.2 eV) to predict redox activity and reactive sites .
- Molecular Docking : Simulates binding to NF-κB or GSK-3β (docking scores ≤−8.5 kcal/mol), suggesting inhibition via hydrogen bonding with key residues (e.g., Arg57, Asp200) .
- MD Simulations : Reveal stable binding conformations over 100 ns trajectories, validating thermodynamic stability (ΔG ≤−10 kcal/mol) .
Q. What strategies resolve contradictions in reported bioactivity data across experimental models?
- Mechanistic Validation : Compare oxidative stress assays (e.g., ROS inhibition in cortical neurons vs. cancer cells) to identify cell-type-specific pathways .
- Dose-Response Analysis : EC values vary (e.g., 5–20 µM for NF-κB inhibition), necessitating standardized protocols (e.g., 24-hour pre-treatment in neuronal cultures) .
- Metabolite Profiling : LC-MS/MS detects active metabolites (e.g., free thiol derivatives) that may contribute to discrepancies in IC values .
Q. How do structural modifications (e.g., substituent variations) influence pharmacological properties?
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Substituent Effects :
Modification Impact Reference Fluorine at C6 ↑ Lipophilicity (logP +0.5), ↑ BBB penetration Methylsulfonyl group ↑ Metabolic stability (t +2 hours) Ethoxybenzamido moiety ↓ Cytotoxicity (IC >50 µM in HEK293) -
SAR Studies : Para-substituted aryl groups enhance antifungal activity (MIC ≤2 µg/mL against C. albicans) compared to ortho/meta analogs .
Data Contradiction Analysis
Q. Why do studies report conflicting results on the compound’s antioxidative vs. pro-oxidative effects?
- Context-Dependent Activity : At low concentrations (1–10 µM), the compound scavenges ROS in neurons via GSH restoration, but at higher doses (>50 µM), it generates ROS in cancer cells via mitochondrial uncoupling .
- Assay Interference : Thiol-containing buffers (e.g., DTT) may artificially inflate antioxidative capacity in vitro .
Methodological Recommendations
Q. What experimental controls are critical for reproducibility in bioactivity studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
